molecular formula C12H15N3O B11805746 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11805746
M. Wt: 217.27 g/mol
InChI Key: HOTRPTUHROZMIZ-UHFFFAOYSA-N
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Description

2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a tert-butyl group attached to the oxadiazole ring and an aniline moiety, making it a sterically hindered aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-tert-butylaniline with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis while maintaining efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂/Pd-C

    Substitution: HNO₃, H₂SO₄, Cl₂, Br₂

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce nitro, sulfonyl, or halogen groups onto the aniline ring .

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The aniline moiety can undergo electrophilic aromatic substitution, allowing for further functionalization and interaction with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to its combination of the oxadiazole ring and aniline moiety, which imparts distinct chemical reactivity and potential biological activity. Its steric hindrance and electronic properties make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-6-4-5-7-9(8)13/h4-7H,13H2,1-3H3

InChI Key

HOTRPTUHROZMIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC=CC=C2N

Origin of Product

United States

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